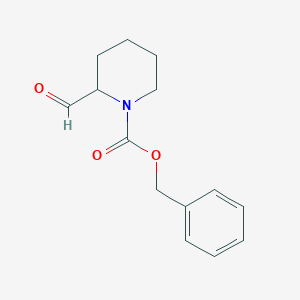

Benzyl 2-formylpiperidine-1-carboxylate

Übersicht

Beschreibung

Benzyl 2-formylpiperidine-1-carboxylate is a compound that can be associated with the field of organic chemistry, particularly in the context of heterocyclic compounds and their reactions with various reagents. Although the provided papers do not directly discuss Benzyl 2-formylpiperidine-1-carboxylate, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of Benzyl 2-formylpiperidine-1-carboxylate.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves hydrothermal methods and reactions with transition metal carbonyls. For instance, yttrium benzene dicarboxylates with one- and three-dimensional structures were synthesized using hydrothermal methods in the presence of 1,10-phenanthroline and carboxylic acids . Similarly, the interaction of Fe2(CO)9 with N-benzyloxypiperidine resulted in the formation of benzaldehyde and N-formylpiperidine, which suggests a potential synthetic route for compounds like Benzyl 2-formylpiperidine-1-carboxylate .

Molecular Structure Analysis

The molecular structure of related compounds shows that they can form complex arrangements such as eight-membered rings and paddle-wheel structures, which are connected through carboxylic acid groups . The presence of secondary ligands like 1,10-phenanthroline can influence the overall structure by occupying inter-chain spaces or projecting into channels .

Chemical Reactions Analysis

The reactivity of heterocyclic systems with transition metal carbonyls has been studied, revealing that N-benzyloxypiperidine reacts with Fe2(CO)9 to produce benzaldehyde and N-formylpiperidine . This type of reactivity is contrasted with other compounds that undergo insertion of a CO group into the N-O bond to generate a carbamate . Additionally, the formic acid reduction of 1,1'-benzylidenedipiperidine suggests a mechanism involving the decarboxylation of the formic acid ester of the α-amino alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their luminescent properties and kinetic studies. Yttrium benzene dicarboxylates exhibit photoluminescence with bathochromic and hypsochromic shifts, indicating potential electronic interactions within the molecule . Kinetic studies on the formic acid reduction of 1,1'-benzylidenedipiperidine provide insights into the reaction rates and the influence of protonation on the reduction process .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of Azepino[3,4b]indoles : Benzyl 3-formylpiperidine-1-carboxylate is used in the synthesis of azepino[3,4b]indoles, achieved through the Plancher rearrangement. This process yields these compounds in moderate to good yields (Eisenbeis et al., 2010).

Photocarboxylation of Benzylic C–H Bonds : This compound is involved in the visible-light-mediated carboxylation of benzylic C–H bonds with CO2 to produce 2-arylpropionic acids. This method is metal-free and employs photo-oxidized catalysts for the generation of benzylic radicals (Meng et al., 2019).

Carboxylation of Benzylic Halides with CO2 : The compound facilitates a novel Ni-catalyzed carboxylation of benzyl halides with CO2. This reaction is distinguished by its mild conditions, proceeding under atmospheric CO2 pressure at room temperature, providing a user-friendly protocol for assembling phenylacetic acids (León et al., 2013).

Chemical Analysis and Interactions

- Ordered Carboxylates on TiO2(110) Surfaces : Research on carboxylic acids, including benzyl 2-formylpiperidine-1-carboxylate, provides insights into their interactions with TiO2 surfaces, relevant in dye-sensitized solar cells. Different carboxylic acids show varying adsorption behaviors, important for understanding intermolecular interactions on such surfaces (Grinter et al., 2014).

Medicinal Chemistry and Drug Development

Proline-Based Carbamates as Cholinesterase Inhibitors : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, similar in structure to benzyl 2-formylpiperidine-1-carboxylate, have been synthesized and tested as cholinesterase inhibitors. They demonstrate moderate inhibitory effects against acetylcholinesterase and are potential leads in drug development (Pizova et al., 2017).

Inhibition of Carboxypeptidase A : Derivatives of benzyl 2-formylpiperidine-1-carboxylate have been studied as inhibitors of carboxypeptidase A, suggesting their potential utility in probing enzyme mechanisms and developing therapeutic agents (Galardy & Kortylewicz, 1984).

Safety And Hazards

Zukünftige Richtungen

Piperidines, including Benzyl 2-formylpiperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the biological and pharmacological applications of Benzyl 2-formylpiperidine-1-carboxylate and other piperidine derivatives .

Eigenschaften

IUPAC Name |

benzyl 2-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFLGEVEAZQPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593252 | |

| Record name | Benzyl 2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-formylpiperidine-1-carboxylate | |

CAS RN |

105706-76-1 | |

| Record name | Phenylmethyl 2-formyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105706-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

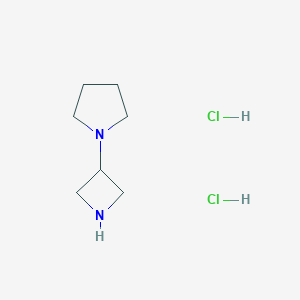

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

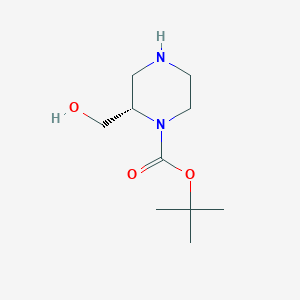

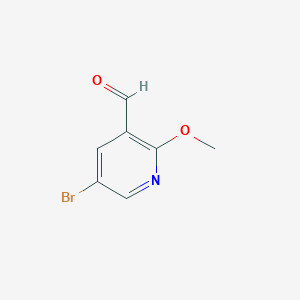

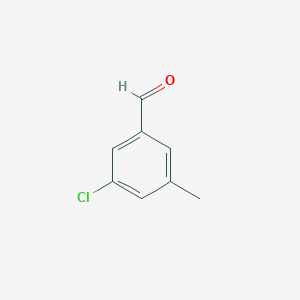

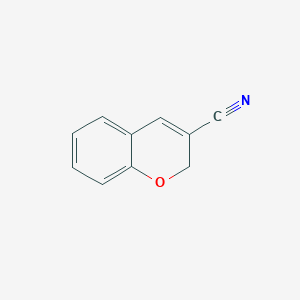

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)